4-Cyclopropyl-1,2-oxazol-5-amine
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Overview
Description
“4-Cyclopropyl-1,2-oxazol-5-amine” is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in the field of synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, and aldehydes .Molecular Structure Analysis
The molecular weight of “this compound” is 124.14 . Its IUPAC name is 4-cyclopropylisoxazol-5-amine and its InChI code is 1S/C6H8N2O/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2,7H2 .Scientific Research Applications
Tetrahydro-1,3-oxazepines Synthesis
An efficient synthesis method for tetrahydro-1,3-oxazepines has been developed, involving the regioselective intramolecular amination of cyclopropylmethyl cation. This synthesis leads to highly diastereoselective intramolecular amination to trans-tetrahydro-1,3-oxazepines, which can be transformed into homoallylamine derivatives with high yields (Skvorcova et al., 2015).
Synthesis of Oxazinones
A general route for the synthesis of 1,3-oxazin-4-ones has been developed, including the synthesis of amine-functionalized cyclopropyl carbinols via hydride-mediated reduction. This method allows access to greater structural diversity within these synthetic building blocks (Craig & Hawkins, 2017).
Aerobic Oxidative Cycloaddition
A novel synthetic approach has been developed for the creation of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles through aerobic oxidative cycloaddition of α-chlorotosylhydrazone with primary aryl amine. This process is significant for being catalyst-free, metal-free, azide-free, and peroxide-free (Bai et al., 2015).
Efficient Synthesis of Functionalised 4-Aminooxazoles
An efficient intermolecular reaction has been utilized to access complex, fully substituted, and functionalised 4-aminooxazoles. This synthesis employs a nucleophilic nitrenoid approach, demonstrating substantial structural and functional group variation in the resulting oxazoles (Gillie et al., 2016).
Metal-Free Three-Component Desulfurization and Deamination
A metal- and oxidant-free three-component desulfurization and deamination condensation method has been described for the synthesis of structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly transformation proceeds without external catalysts, metals, ligands, or oxidants (Guo et al., 2021).
Antimycobacterial Activity
Research on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds has shown significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).
Safety and Hazards
“4-Cyclopropyl-1,2-oxazol-5-amine” is harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking or smoking when using this product .
Future Directions
Oxazole derivatives, including “4-Cyclopropyl-1,2-oxazol-5-amine”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being synthesized and screened for various biological activities, which suggests a promising future direction in drug discovery .
Properties
IUPAC Name |
4-cyclopropyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-5(3-8-9-6)4-1-2-4/h3-4H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXDSDLNICRDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(ON=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781222-94-3 |
Source
|
Record name | 4-cyclopropyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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